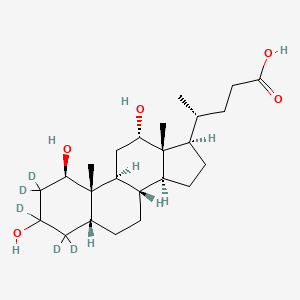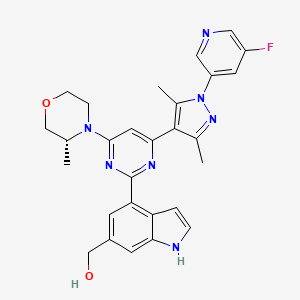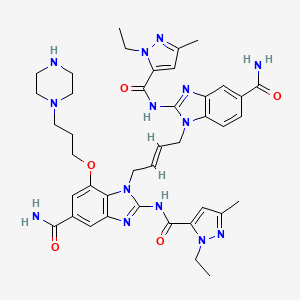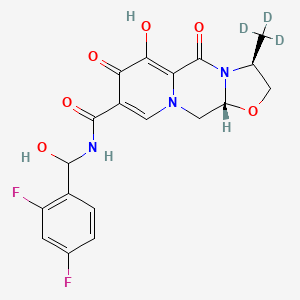
21-Hydroxy Cabotegravir-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
21-Hydroxy Cabotegravir-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
21-Hydroxy Cabotegravir-d3 has several scientific research applications:
Mechanism of Action
21-Hydroxy Cabotegravir-d3 exerts its effects by binding to the active site of HIV integrase, preventing the strand transfer of the viral genome into the host genome. This inhibition prevents the replication of the virus . The molecular targets include the integrase enzyme and the viral DNA .
Comparison with Similar Compounds
21-Hydroxy Cabotegravir-d3 is similar to other integrase strand transfer inhibitors such as dolutegravir and bictegravir. it is unique due to its stable isotope labeling, which allows for more precise analytical studies . Similar compounds include:
Properties
Molecular Formula |
C19H17F2N3O6 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(3R,6S)-N-[(2,4-difluorophenyl)-hydroxymethyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O6/c1-8-7-30-13-6-23-5-11(15(25)16(26)14(23)19(29)24(8)13)18(28)22-17(27)10-3-2-9(20)4-12(10)21/h2-5,8,13,17,26-27H,6-7H2,1H3,(H,22,28)/t8-,13+,17?/m0/s1/i1D3 |
InChI Key |
OGXUQDPFTKNAGU-TWMDTBBSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NC(C4=C(C=C(C=C4)F)F)O)O |
Canonical SMILES |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NC(C4=C(C=C(C=C4)F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


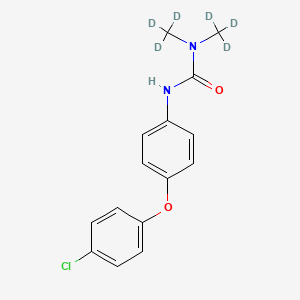
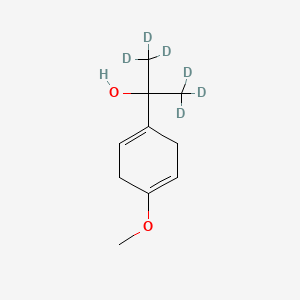
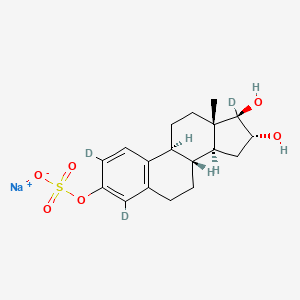

![(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide](/img/structure/B12413886.png)
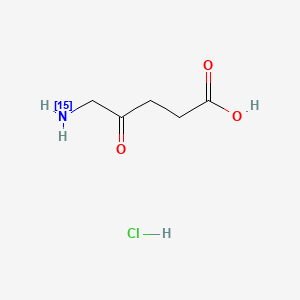
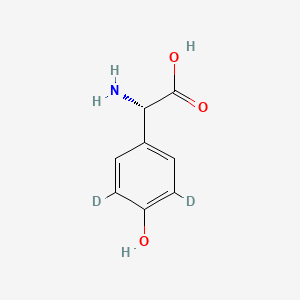
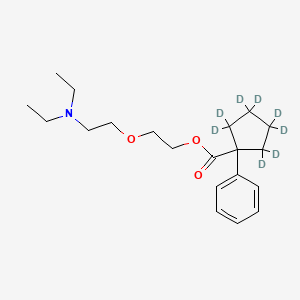
![methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12413901.png)
